molecular formula C18H19N7O B2965702 3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine CAS No. 2380144-24-9

3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine

Cat. No.: B2965702
CAS No.: 2380144-24-9
M. Wt: 349.398
InChI Key: XZOPJMIVJQQXOJ-UHFFFAOYSA-N
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Description

  • Reactants: Pyridinyl-substituted pyridazine and 4-(4-methoxypyrimidin-2-yl)piperazine
  • Conditions: Nucleophilic substitution in the presence of a base
  • Product: 3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine typically involves multi-step procedures

  • Step 1: Synthesis of Pyridazine Core

    • Reactants: Hydrazine hydrate and 2,3-dichloropyridazine
    • Conditions: Reflux in ethanol
    • Product: Pyridazine derivative

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazinyl or pyridinyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid

    Reduction: Sodium borohydride in methanol

    Substitution: Sodium hydride in dimethylformamide

Major Products Formed

    Oxidation: Formation of N-oxide derivatives

    Reduction: Formation of reduced piperazine derivatives

    Substitution: Formation of substituted pyridazine derivatives

Scientific Research Applications

3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a kinase enzyme, inhibiting its activity and thereby affecting cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine
  • 3-(2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]quinolin-8-yl)benzonitrile

Uniqueness

3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its combination of pyridazine, pyridinyl, and piperazinyl groups makes it a versatile scaffold for drug development and other applications.

Properties

IUPAC Name

3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O/c1-26-17-7-9-20-18(21-17)25-12-10-24(11-13-25)16-6-5-15(22-23-16)14-4-2-3-8-19-14/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOPJMIVJQQXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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